molecular formula C21H22N4O3 B2382462 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol CAS No. 1396631-17-6

2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol

Cat. No.: B2382462
CAS No.: 1396631-17-6
M. Wt: 378.432
InChI Key: VSSSIZKYEALZAI-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol is a complex organic compound that features a unique combination of functional groups, including a dihydroisoquinoline, a triazole, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with an anhydride, followed by cyclization to form the dihydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triazole and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety can yield isoquinolinones, while reduction can produce tetrahydroisoquinolines.

Scientific Research Applications

2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have pharmacological properties that could be explored for drug development, particularly in the areas of anti-cancer and anti-microbial research.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol apart is the combination of the dihydroisoquinoline and triazole moieties, which can provide a unique set of interactions and activities not found in other compounds. This makes it a valuable compound for further research and development.

Biological Activity

The compound 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol is a complex organic molecule that combines various structural motifs known for their biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, and it features a triazole ring and a dihydroisoquinoline moiety, both of which are linked to a methoxyphenyl group. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of the compound typically involves multi-step reactions that include the formation of the triazole ring via click chemistry methods, often using azides and alkynes. The dihydroisoquinoline derivative can be synthesized through cyclization reactions involving appropriate precursors.

Anticancer Activity

Research indicates that derivatives containing the triazole structure exhibit significant anticancer properties. For example, compounds similar to the one have been evaluated against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
23MCF-7 (Breast)6.2
47fT47D (Breast)27.3
47eHCT-116 (Colon)43.4

These studies suggest that the triazole moiety contributes to anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Compounds featuring dihydroisoquinoline and triazole rings have also shown promising antimicrobial properties. For instance, several derivatives were tested against standard microbial strains, demonstrating significant inhibition zones, indicating their potential as antimicrobial agents .

The biological activity of the compound is believed to involve several mechanisms:

  • Inhibition of cell proliferation : Compounds with triazole rings often interfere with cellular processes essential for growth and division.
  • Induction of apoptosis : Many studies have reported that similar compounds can trigger programmed cell death in cancer cells through various pathways .
  • Antimicrobial effects : The presence of nitrogen-containing heterocycles can disrupt microbial cell wall synthesis or interfere with metabolic pathways .

Case Studies

Several studies have focused on the biological evaluation of triazole-containing compounds:

  • Study on Triazole Coumarin Derivatives : A series of triazole derivatives were synthesized and tested for anticancer activity against MCF-7 and A549 cell lines. The results indicated that modifications at specific positions significantly enhanced their potency .
  • Antimicrobial Screening : Research involving the testing of similar triazole compounds against bacterial strains revealed effective inhibition, suggesting a broad-spectrum antimicrobial action .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-28-20-9-5-4-8-17(20)19(26)14-25-13-18(22-23-25)21(27)24-11-10-15-6-2-3-7-16(15)12-24/h2-9,13,19,26H,10-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSIZKYEALZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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